4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole
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Overview
Description
4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole is a heterocyclic compound that features a naphthalene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole typically involves the reaction of 2-naphthalen-1-yl-oxazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azide or amine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydro-oxazole derivatives.
Scientific Research Applications
4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The naphthalene ring provides hydrophobic interactions that enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloromethyl-5-methyl-2-naphthalen-2-YL-oxazole
- 4-Chloromethyl-5-methyl-2-phenyl-oxazole
- 4-Chloromethyl-5-methyl-2-thiophen-1-YL-oxazole
Uniqueness
4-Chloromethyl-5-methyl-2-naphthalen-1-YL-oxazole is unique due to its specific substitution pattern and the presence of both naphthalene and oxazole rings. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-naphthalen-1-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-14(9-16)17-15(18-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEYVJABXPZJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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